4,5-Diamino-6-methyl-2-thiopyrimidine
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Overview
Description
4,5-Diamino-6-methyl-2-thiopyrimidine is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.209 g/mol . This compound is characterized by the presence of two amino groups at positions 4 and 5, a methyl group at position 6, and a thiopyrimidine ring structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-6-methyl-2-thiopyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxo-4,5-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-6-methyl-2-thiopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiopyrimidine ring to a dihydrothiopyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiopyrimidine derivatives, and various substituted thiopyrimidines .
Scientific Research Applications
4,5-Diamino-6-methyl-2-thiopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4,5-Diamino-6-methyl-2-thiopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-thiopyrimidine: Similar structure but with amino groups at positions 4 and 6.
2,4-Diamino-6-methylpyrimidine: Lacks the sulfur atom in the ring structure.
2-Thiouracil: Contains a thiopyrimidine ring but with different substituents.
Uniqueness
4,5-Diamino-6-methyl-2-thiopyrimidine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
6305-99-3 |
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Molecular Formula |
C5H8N4S |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,5-diamino-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10) |
InChI Key |
BGLOHALSDHKLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)N)N |
Origin of Product |
United States |
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